![molecular formula C5H9N3O B177933 (3-Ethyl-1,2,4-oxadiazol-5-yl)methanamine CAS No. 103457-61-0](/img/structure/B177933.png)
(3-Ethyl-1,2,4-oxadiazol-5-yl)methanamine
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Overview
Description
“(3-Ethyl-1,2,4-oxadiazol-5-yl)methanamine” is a chemical compound with the empirical formula C5H10ClN3O and a molecular weight of 163.61 . It is a solid substance .
Synthesis Analysis
The synthesis of 1,2,4-oxadiazoles, such as “(3-Ethyl-1,2,4-oxadiazol-5-yl)methanamine”, has been a topic of interest in various research studies . These compounds have been synthesized as anti-infective agents having anti-bacterial, anti-viral, anti-leishmanial, etc. activities . The synthesis of these compounds often involves annulation reactions, followed by desulfurization/intramolecular rearrangement .Molecular Structure Analysis
The molecular structure of “(3-Ethyl-1,2,4-oxadiazol-5-yl)methanamine” can be represented by the SMILES stringNCC1=NC(CC)=NO1.[H]Cl
. This indicates that the molecule contains a 1,2,4-oxadiazole ring with an ethyl group and a methanamine group attached to it . Physical And Chemical Properties Analysis
“(3-Ethyl-1,2,4-oxadiazol-5-yl)methanamine” is a solid substance . The specific physical and chemical properties such as melting point, boiling point, etc., are not available in the retrieved information.Scientific Research Applications
Antibacterial Activity
Oxadiazoles have been studied for their potential in combating bacterial infections. They may be activated by light exposure to enhance their antibacterial properties .
Anti-Trypanosomal Activity
These compounds have shown promise in treating diseases caused by Trypanosoma parasites. Molecular docking studies suggest they could inhibit crucial proteases in the parasite .
Agonists of PPARδ/β
Synthesized oxadiazoles could act as agonists for peroxisome proliferator-activated receptors, which play a role in regulating metabolism .
Synthesis Efficiency
Research into the synthesis methods of oxadiazoles aims to improve yield and efficiency at room temperature, which is crucial for practical applications .
Agricultural Biological Activities
Oxadiazole derivatives exhibit broad-spectrum biological activities that can be harnessed for developing novel pesticides .
Safety and Hazards
Future Directions
properties
IUPAC Name |
(3-ethyl-1,2,4-oxadiazol-5-yl)methanamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9N3O/c1-2-4-7-5(3-6)9-8-4/h2-3,6H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FDWYISIKXAASEG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NOC(=N1)CN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00445295 |
Source
|
Record name | (3-ethyl-1,2,4-oxadiazol-5-yl)methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00445295 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
127.14 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Ethyl-1,2,4-oxadiazol-5-yl)methanamine | |
CAS RN |
103457-61-0 |
Source
|
Record name | (3-ethyl-1,2,4-oxadiazol-5-yl)methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00445295 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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